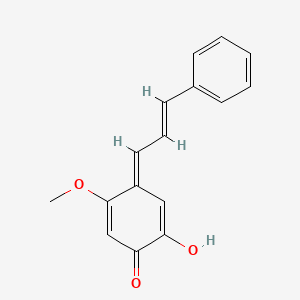
Obtusaquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obtusaquinone is a natural product found in Dalbergia retusa with data available.
Scientific Research Applications
Cancer Therapeutics
Obtusaquinone has been studied for its potential in cancer therapeutics. Research indicates that obtusaquinone induces oxidative stress in tumor cells, leading to DNA damage and subsequent apoptosis. This compound has shown efficacy in slowing tumor growth and prolonging survival in glioblastoma and breast cancer models without significant toxicity. The biochemical changes exploited by obtusaquinone, such as increased reactive oxygen species production and decreased intracellular ROS scavengers, provide a powerful strategy for targeting cancer cells (Badr et al., 2013).
Antidyslipidemic and Antioxidant Effects
Obtusaquinone and its derivatives have been researched for their effects on lipid levels and antioxidant activities. For instance, obtusifolin, an anthraquinone from Cassia obtusifolia seeds, demonstrated significant lipid-lowering effects in rats induced by a high-fat diet. The study revealed that obtusifolin improved hyperlipidemia by enhancing antioxidant activity, thereby indicating its potential therapeutic importance for ameliorating lipid dysfunction induced by a high-fat diet (Zhuang et al., 2016).
Metabolomic Studies
Aurantio-obtusin, derived from Cassia obtusifolia, has been the subject of metabolomic studies to discover potential biomarkers. These studies investigate the hepatotoxicity of aurantio-obtusin and have identified endogenous markers related to liver injury, shedding light on the mechanisms of its toxic effects and the pathways involved, such as those involving bile acids, fatty acids, amino acids, and energy metabolism (Xu et al., 2019).
Therapeutic Potential in Atopic Dermatitis
The water extract of Lindera obtusiloba, which contains components related to obtusaquinone, has been studied for its therapeutic potential in treating atopic dermatitis (AD). Research suggests that topical application of this extract can reduce AD symptoms by inhibiting mast cell infiltration and suppressing the expression of pro-inflammatory cytokines. This indicates its potential as a candidate for AD treatment (Choi et al., 2011).
properties
CAS RN |
21105-15-7 |
|---|---|
Product Name |
Obtusaquinone |
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(4E)-2-hydroxy-5-methoxy-4-[(E)-3-phenylprop-2-enylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-11-15(18)14(17)10-13(16)9-5-8-12-6-3-2-4-7-12/h2-11,17H,1H3/b8-5+,13-9+ |
InChI Key |
LUZUAYAKZLCOCQ-BHHNFLQBSA-N |
Isomeric SMILES |
COC\1=CC(=O)C(=C/C1=C\C=C\C2=CC=CC=C2)O |
SMILES |
COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |
Canonical SMILES |
COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |
synonyms |
obtusaquinone obtusaquinone, (E,E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



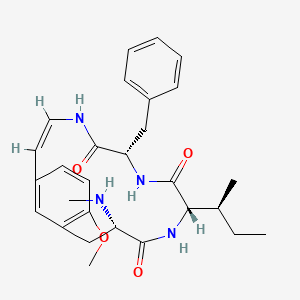



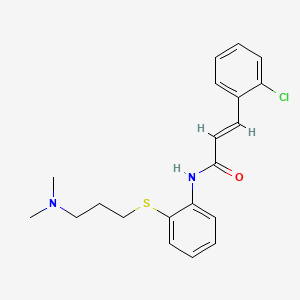
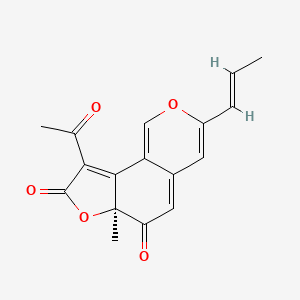

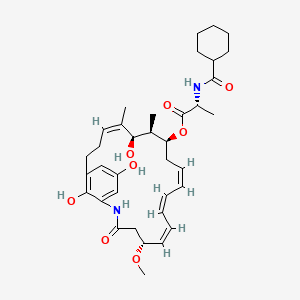
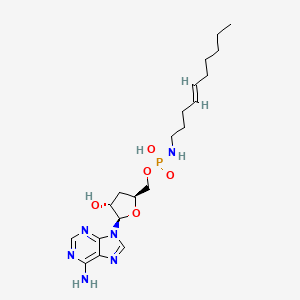
![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

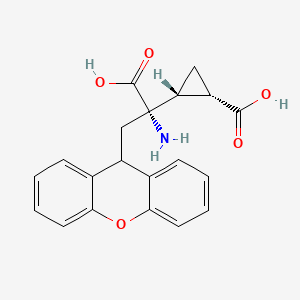
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)
